![molecular formula C6H7BrN4O B1373102 2-氨基-[1,2,4]三唑并[1,5-a]吡啶-6-醇氢溴酸盐 CAS No. 1092394-16-5](/img/structure/B1373102.png)

2-氨基-[1,2,4]三唑并[1,5-a]吡啶-6-醇氢溴酸盐

描述

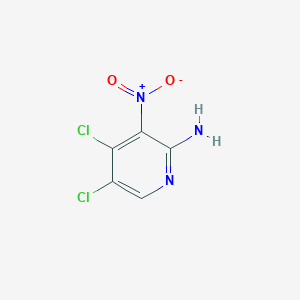

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide is a compound with the CAS Number: 1092394-16-5. It has a molecular weight of 231.05 and its IUPAC name is 2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which are a class of compounds that 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide belongs to, has been a subject of interest due to their valuable biological properties . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O.BrH/c7-6-8-5-2-1-4 (11)3-10 (5)9-6;/h1-2H,3H2, (H2,7,9);1H and the InChI key is VPLSHNVCQMDVKT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere .科学研究应用

药物化学:潜在的治疗应用

2-氨基-[1,2,4]三唑并[1,5-a]吡啶-6-醇氢溴酸盐由于其结构与生物活性化合物相似,在药物化学领域显示出前景。 它已被探索用于治疗心血管疾病、2型糖尿病和过度增殖性疾病 。 此外,其类似物已被研究用于其针对癌细胞的抗增殖活性 .

材料科学:先进的功能材料

在材料科学中,该化合物的衍生物正在被研究以用于制造具有特定性质的新材料。 三唑并吡啶骨架对于开发具有电子或光学性质的材料特别有趣 .

生物活性:酶抑制

该化合物及其衍生物已被研究用于其抑制各种酶的能力,这对于开发新药至关重要。 例如,一些衍生物已显示出对凝血酶的抑制活性,这对于抗凝治疗意义重大 .

制药行业:药物设计

由于其生物活性,2-氨基-[1,2,4]三唑并[1,5-a]吡啶-6-醇氢溴酸盐是药物设计中宝贵的骨架。 它已被用于合成具有中等抗增殖活性的化合物,这可能导致开发新的抗癌药物 .

化学合成:微波介导的反应

该化合物已被用于微波介导的、无催化剂合成方法,这些方法以其快速性和效率而闻名。 这些方法有利于快速且环保地合成杂环化合物 .

农业:农药开发

三唑并吡啶核心存在于农业中使用的结构中,例如除草剂和杀虫剂。 对这些应用的研究是由对更有效和更安全的农业化学品的需要驱动的 .

分析化学:化学传感器

目前正在研究将三唑并吡啶衍生物用作化学传感器。 这些化合物可以与各种分析物相互作用,使其可用于检测样品中的特定物质 .

工业化学:工艺优化

在工业化学中,正在探索该化合物的衍生物在工艺优化中的作用。 它们在不同条件下的反应性可以导致更有效的工业过程,例如复杂分子的合成 .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

未来方向

The potential of 1,2,4-triazolo[1,5-a]pyrimidines, which include 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide, has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological applications of these compounds.

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular signaling pathways .

Biochemical Pathways

Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, cell proliferation, and metabolic disorders .

Pharmacokinetics

A study on a structurally similar compound showed an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including anti-inflammatory, antiproliferative, and metabolic regulatory effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can impact the activity and stability of many chemical compounds .

属性

IUPAC Name |

2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O.BrH/c7-6-8-5-2-1-4(11)3-10(5)9-6;/h1-3,11H,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWPMATVTVYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676925 | |

| Record name | 2-Amino[1,2,4]triazolo[1,5-a]pyridin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092394-16-5 | |

| Record name | 2-Amino[1,2,4]triazolo[1,5-a]pyridin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

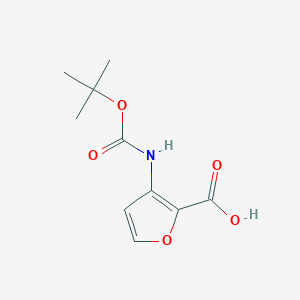

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)

![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)

![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)